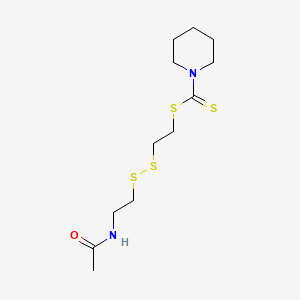
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is a chemical compound with the molecular formula C12H22N2OS4 and a molecular weight of 338.576 g/mol It is characterized by its unique structure, which includes an acetylamino group, a dithio linkage, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate typically involves the reaction of N-(2-mercaptoethyl)acetamide with 1-piperidinecarbodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The dithio linkage can form disulfide bonds with cysteine residues, potentially altering the function of the target proteins. This interaction can affect various molecular pathways and biological processes .
相似化合物的比较
Similar Compounds
N-(2-(2-Mercaptoethyl)dithio)ethylacetamide: Similar structure but lacks the piperidine ring.
1-Piperidinecarbodithioic acid, ester with N-(2-(2-mercaptoethyl)dithio)ethylacetamide: Similar structure with slight variations in the ester linkage.
Uniqueness
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is unique due to its combination of an acetylamino group, a dithio linkage, and a piperidine ring.
生物活性
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate, also known by its CAS number 5222-97-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and dithioether moieties, suggests potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H22N2OS4, with a molecular weight of approximately 338.57588 g/mol. The compound contains multiple sulfur atoms, which are often associated with biological activity due to their role in redox reactions and enzyme interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2OS4 |
| Molecular Weight | 338.57588 g/mol |
| CAS Number | 5222-97-9 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Due to the presence of dithioether groups, the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The piperidine moiety can interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction may affect pathways involved in cell signaling or metabolism.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens, which may be relevant for this compound as well.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated compounds with dithioether functionalities and found significant antioxidant activity in vitro. The mechanism was linked to their ability to donate electrons and neutralize free radicals .
- Antimicrobial Activity Assessment : Research published in Phytotherapy Research indicated that similar piperidine derivatives exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that piperidine derivatives can affect acetylcholinesterase activity, which is crucial for neurotransmission. This could imply potential neuropharmacological applications for the compound .
Table 2: Summary of Biological Activities
| Activity Type | Evidence Source | Findings |
|---|---|---|
| Antioxidant | Journal of Medicinal Chemistry | Significant antioxidant activity observed |
| Antimicrobial | Phytotherapy Research | Effective against various bacterial strains |
| Enzyme Inhibition | Neuropharmacology Journal | Inhibition of acetylcholinesterase noted |
属性
CAS 编号 |
5222-97-9 |
|---|---|
分子式 |
C12H22N2OS4 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
2-(2-acetamidoethyldisulfanyl)ethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2OS4/c1-11(15)13-5-8-18-19-10-9-17-12(16)14-6-3-2-4-7-14/h2-10H2,1H3,(H,13,15) |
InChI 键 |
SCTFUVSGQYIGNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCSSCCSC(=S)N1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















